molecular formula C11H22O2 B12644470 Neoundecanoic acid CAS No. 106593-75-3

Neoundecanoic acid

Cat. No.: B12644470
CAS No.: 106593-75-3
M. Wt: 186.29 g/mol
InChI Key: PCVAKFVNCSPYNN-UHFFFAOYSA-N
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Description

It is a colorless liquid at room temperature and is known for its antifungal properties . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Neoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dicarboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to undecanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Esterification: this compound reacts with alcohols to form esters in the presence of acid catalysts.

    Substitution: It can undergo halogenation reactions to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Substitution: Halogens (e.g., chlorine, bromine), UV light or heat.

Major Products Formed

Scientific Research Applications

Neoundecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The antifungal activity of neoundecanoic acid is primarily due to its ability to disrupt the cell membrane and cell wall of fungi. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species (ROS) cause damage to the cell membrane and cell wall, ultimately leading to fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neoundecanoic acid is unique due to its specific molecular structure, which allows it to effectively disrupt fungal cell membranes and walls. Its medium-chain length and saturated nature contribute to its stability and effectiveness in various applications .

Properties

CAS No.

106593-75-3

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

8,8-dimethylnonanoic acid

InChI

InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13)

InChI Key

PCVAKFVNCSPYNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCCC(=O)O

Origin of Product

United States

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